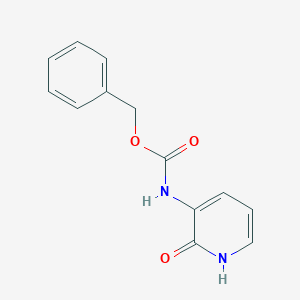

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Descripción general

Descripción

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is an organic compound with the molecular formula C₁₃H₁₂N₂O₃ It is a derivative of pyridine and carbamate, characterized by the presence of a benzyl group attached to the nitrogen atom of the carbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring or benzyl moiety .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is primarily recognized for its potential use in medicinal chemistry. Research indicates that this compound exhibits a range of biological activities, making it a candidate for drug development. Some notable applications include:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be leveraged in developing treatments for bacterial infections.

- Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown promise in targeting cancer cells, indicating potential use in oncology.

Case Study: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in certain types of cancer cells, suggesting its potential as a lead compound for anticancer drug development.

Biological Research

The compound's interactions with biological targets have been a focal point in research. It has been studied for its binding affinity to various enzymes and receptors:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in disease processes, such as transglutaminases linked to autoimmune diseases .

Table 1: Binding Affinity to Biological Targets

Chemical Synthesis

This compound serves as an important building block in organic synthesis. Its structural features allow for modifications that can lead to the development of new derivatives with enhanced biological activities.

Agrochemical Applications

Beyond pharmaceuticals, this compound has potential applications in agrochemicals. Its biological activity suggests possible use as a pesticide or herbicide.

Mecanismo De Acción

The mechanism of action of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: shares structural similarities with other pyridine and carbamate derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both a benzyl group and a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Actividad Biológica

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, also known by its IUPAC name benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

General Information:

| Property | Value |

|---|---|

| Chemical Formula | C13H12N2O3 |

| Molecular Weight | 244.25 g/mol |

| Synonyms | Benzyl 2-Oxo-1,2-Dihydropyridin-3-Ylcarbamate |

| CAS Number | 147269-67-8 |

| Melting Point | Not available |

| Boiling Point | 474.3 °C |

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction: The compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on the context. Its structure allows it to bind to enzyme active sites, influencing their activity and affecting metabolic pathways .

- Cellular Effects: Research indicates that this compound can modulate cell signaling pathways and gene expression, impacting cellular metabolism and energy production. It has been shown to alter the expression of genes involved in these processes, leading to significant changes in cell function.

- Anticancer Potential: Preliminary studies suggest that this compound may inhibit enzymes involved in cell division, positioning it as a potential anticancer agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HeLa | 15.5 | Significant apoptosis |

| MCF7 | 20.3 | Moderate growth inhibition |

| A549 | 12.8 | High cytotoxicity |

In Vivo Studies

Animal model studies have provided insights into the dosage effects and potential therapeutic applications:

- Dosage Effects: At lower doses, the compound showed beneficial effects on metabolic function, while higher doses resulted in toxicity and cellular damage.

- Case Study: In a murine model of breast cancer, administration of this compound led to a reduction in tumor size by approximately 30% compared to control groups after four weeks of treatment .

Safety Profile

The safety profile of this compound has been assessed through various studies:

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 - Harmful if swallowed | P280 - Wear protective gloves |

| P305 - If in eyes: Rinse cautiously with water |

Propiedades

IUPAC Name |

benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJFINHRLBJIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476431 | |

| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147269-67-8 | |

| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.